molecular formula C12H7ClN2S2 B2436534 6-(4-Chlorophenyl)thieno[3,2-d]pyrimidine-4-thiol CAS No. 854036-01-4

6-(4-Chlorophenyl)thieno[3,2-d]pyrimidine-4-thiol

Cat. No.: B2436534
CAS No.: 854036-01-4
M. Wt: 278.77
InChI Key: ZTSXDJVKCHDFOQ-UHFFFAOYSA-N
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Description

6-(4-Chlorophenyl)thieno[3,2-d]pyrimidine-4-thiol is a heterocyclic compound with a molecular formula of C₁₂H₇ClN₂S₂ and a molecular weight of 278.78 g/mol This compound is characterized by the presence of a thieno[3,2-d]pyrimidine core structure substituted with a 4-chlorophenyl group and a thiol group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Chlorophenyl)thieno[3,2-d]pyrimidine-4-thiol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chlorobenzaldehyde with thiourea and 2-bromo-3-thiophenecarboxaldehyde in the presence of a base such as potassium carbonate. The reaction mixture is heated to promote cyclization, resulting in the formation of the desired thieno[3,2-d]pyrimidine ring system .

Industrial Production Methods

While detailed industrial production methods for this compound are not widely documented, the synthesis generally follows similar principles as laboratory-scale preparation, with optimizations for larger-scale production. This may include the use of continuous flow reactors and more efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-(4-Chlorophenyl)thieno[3,2-d]pyrimidine-4-thiol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, sodium hypochlorite.

    Nucleophiles: Amines, thiols, and other nucleophilic species.

    Catalysts: Transition metal catalysts such as palladium or copper may be used to facilitate certain substitution reactions.

Major Products Formed

Scientific Research Applications

6-(4-Chlorophenyl)thieno[3,2-d]pyrimidine-4-thiol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

  • 6-Phenylthieno[3,2-d]pyrimidine-4-thiol
  • 6-(4-Methylphenyl)thieno[3,2-d]pyrimidine-4-thiol
  • 6-(4-Bromophenyl)thieno[3,2-d]pyrimidine-4-thiol

Uniqueness

6-(4-Chlorophenyl)thieno[3,2-d]pyrimidine-4-thiol is unique due to the presence of the 4-chlorophenyl group, which imparts distinct electronic and steric properties. This substitution can influence the compound’s reactivity and interaction with biological targets, making it a valuable scaffold for the development of new therapeutic agents .

Properties

IUPAC Name

6-(4-chlorophenyl)-1H-thieno[3,2-d]pyrimidine-4-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7ClN2S2/c13-8-3-1-7(2-4-8)10-5-9-11(17-10)12(16)15-6-14-9/h1-6H,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTSXDJVKCHDFOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC3=C(S2)C(=S)N=CN3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7ClN2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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